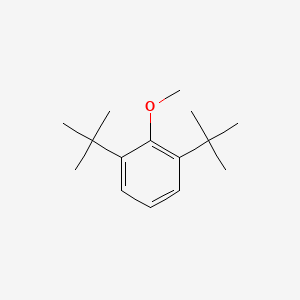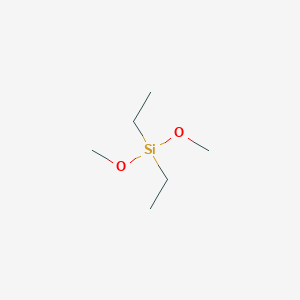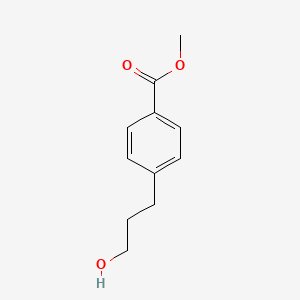
Methyl 4-(3-hydroxypropyl)benzoate
Descripción general
Descripción
Methyl 4-(3-hydroxypropyl)benzoate is a chemical compound with the molecular formula C11H14O3 . It contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of this compound includes an arrangement of atoms and the chemical bonds that hold the atoms together . It has a molecular weight of 194.23 g/mol.Chemical Reactions Analysis
Esters, like this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction, and to different esters through trans-esterification reactions .Aplicaciones Científicas De Investigación
Crystal Growth Studies
Methyl 4-hydroxy benzoate, a related compound, has been studied for its potential in crystal growth. Vijayan et al. (2003) successfully grew bulk single crystals of methyl 4-hydroxy benzoate using a slow evaporation solution growth technique at room temperature. These crystals were subjected to spectroscopic studies and their hardness was measured, indicating potential applications in materials science (Vijayan et al., 2003).
Enzymatic Synthesis
Gamalevich et al. (1998) worked on the lipase-mediated stereodivergent synthesis of enantiomers of methyl 4-(3-hydroxy-2-methylpropyl)benzoate. They achieved this through enzymatic kinetic resolution, which could have implications in the synthesis of complex organic compounds (Gamalevich et al., 1998).
Catalytic Reduction Studies
King and Strojny (1982) studied the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst. They monitored the formation and reduction of surface benzoate and methoxide during the reaction, offering insights into catalytic reduction processes (King & Strojny, 1982).
Chemical Interaction Studies
Gaidarzhy et al. (2020) investigated the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in hydrogen fluoride solution. Their findings could have implications in the field of chemical synthesis and fluorination processes (Gaidarzhy et al., 2020).
Photoluminescence Research
Wang et al. (2012) explored the hydrothermal synthesis of a cadmium(II) coordination polymer using methyl 4-(cyanomethoxy)benzoate. Their research into the photoluminescent properties of these polymers could have applications in materials science and photonics (Wang et al., 2012).
Nucleoside Protection Research
Kempe et al. (1982) conducted research on the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides using benzoate compounds. Their work contributes to the field of nucleoside chemistry, important for RNA and DNA research (Kempe et al., 1982).
Safety and Hazards
While specific safety data for Methyl 4-(3-hydroxypropyl)benzoate is not available, similar compounds like Methyl 4-hydroxybenzoate are known to be harmful to aquatic life with long-lasting effects . It’s important to handle such chemicals with appropriate personal protective equipment and ensure adequate ventilation .
Propiedades
IUPAC Name |
methyl 4-(3-hydroxypropyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNGRGQYXABYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560143 | |
| Record name | Methyl 4-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15403-22-2 | |
| Record name | Methyl 4-(3-hydroxypropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
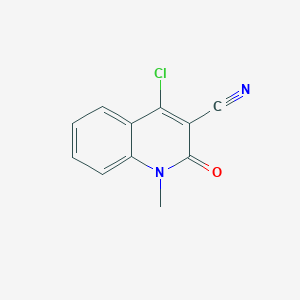
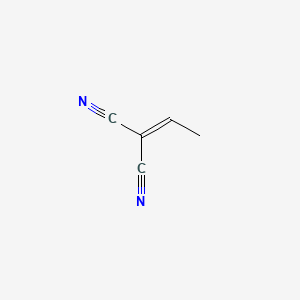
![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)

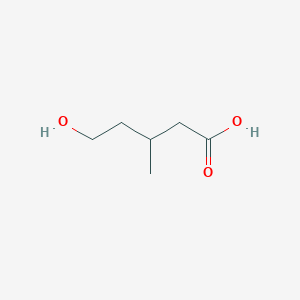
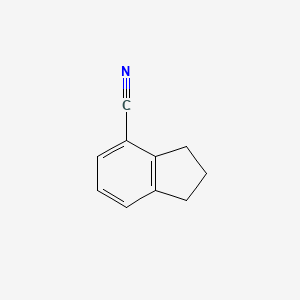
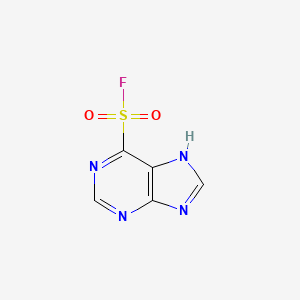
![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)
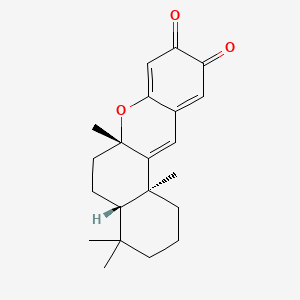

![N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B3047983.png)

